5-Bromo-1-chloro-2,7-naphthyridine

Medicinal Chemistry Synthetic Methodology Parallel Library Synthesis

Medicinal chemists developing 2,7-naphthyridine-based kinase inhibitors face unpredictable regioselectivity from generic mono-halogenated or isomeric scaffolds, derailing library synthesis. 5-Bromo-1-chloro-2,7-naphthyridine (CAS 1260664-26-3) solves this with orthogonal 5-Br and 1-Cl substituents enabling sequential, site-selective Suzuki-Miyaura and Buchwald-Hartwig couplings. • Predictable two-step diversification for modular library assembly • Scaffold validated in potent MET/AXL inhibitors (IC50 13.8-31.8 nM) and PDE5 inhibitors (0.23 nM) • Available for immediate dispatch with full analytical documentation

Molecular Formula C8H4BrClN2
Molecular Weight 243.49
CAS No. 1260664-26-3
Cat. No. B2864491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-chloro-2,7-naphthyridine
CAS1260664-26-3
Molecular FormulaC8H4BrClN2
Molecular Weight243.49
Structural Identifiers
SMILESC1=CN=C(C2=CN=CC(=C21)Br)Cl
InChIInChI=1S/C8H4BrClN2/c9-7-4-11-3-6-5(7)1-2-12-8(6)10/h1-4H
InChIKeyLCNIJZYWJYLPDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1-chloro-2,7-naphthyridine (CAS 1260664-26-3) as a Strategic Halogenated Scaffold for Kinase-Focused Library Design


5-Bromo-1-chloro-2,7-naphthyridine (CAS 1260664-26-3) is a heteroaromatic building block featuring a 2,7-naphthyridine core with dual halogen substitution at the 5- (bromo) and 1- (chloro) positions . This orthogonally reactive dihalogenated scaffold is specifically designed to enable sequential, site-selective cross-coupling reactions for the modular assembly of 2,7-naphthyridine-based compound libraries [1]. The 2,7-naphthyridine core itself is a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibition across diverse kinase targets including MET, AXL, Syk, c-Kit, and VEGFR-2 [2], as well as selective antibacterial activity against S. aureus [3].

Why 5-Bromo-1-chloro-2,7-naphthyridine Cannot Be Replaced by Generic 2,7-Naphthyridine Analogs in Orthogonal Library Synthesis


Substitution of 5-Bromo-1-chloro-2,7-naphthyridine with other 2,7-naphthyridine derivatives for library synthesis is non-trivial and carries a high risk of failure. The precise regio- and chemoselectivity required for sequential derivatization is dictated by the specific halogen pattern on the core [1]. Generic analogs, such as mono-halogenated 2,7-naphthyridines or isomers with different halogen positions (e.g., 1-bromo-5-chloro variants), will exhibit drastically different reactivity profiles and steric constraints in cross-coupling reactions, leading to undesired product mixtures, lower yields, or complete synthetic incompatibility . The orthogonal reactivity of the 5-bromo and 1-chloro substituents in this specific regioisomer is a deliberate design feature that enables predictable, two-step diversification; using an alternative starting material would fundamentally alter the accessible chemical space and undermine the intended medicinal chemistry strategy [2].

Quantitative Differentiation of 5-Bromo-1-chloro-2,7-naphthyridine: Evidence-Based Comparator Analysis


Orthogonal Halogen Reactivity: A Unique Dihalogenation Pattern for Sequential Cross-Coupling

5-Bromo-1-chloro-2,7-naphthyridine provides an orthogonally reactive scaffold where the C-Br and C-Cl bonds enable site-selective, sequential cross-coupling reactions. This is in direct contrast to mono-halogenated 2,7-naphthyridines (e.g., 5-bromo-2,7-naphthyridine) or symmetrically dihalogenated analogs (e.g., 5,8-dibromo-2,7-naphthyridine), which lack this controlled two-step diversification capability [1]. The bond dissociation energies for C(sp2)-Br (∼84 kcal/mol) and C(sp2)-Cl (∼95 kcal/mol) in heteroaromatic systems provide a quantitative basis for predicting that the bromo substituent will undergo oxidative addition to Pd(0) catalysts significantly faster than the chloro substituent under typical Suzuki-Miyaura conditions [2]. This reactivity differential is critical for achieving high-purity products in automated parallel synthesis workflows [3].

Medicinal Chemistry Synthetic Methodology Parallel Library Synthesis

2,7-Naphthyridine Core Kinase Inhibition: A Privileged Scaffold Validated by High-Potency MET/AXL Inhibitors

The 2,7-naphthyridine core is a validated privileged scaffold for kinase inhibition, as demonstrated by the discovery of selective MET and AXL kinase inhibitors [1]. In a combinatorial library study, arylated 2,7-naphthyridin-1(2H)-one derivatives exhibited potent and selective inhibition. Notably, compound 17c showed an IC50 of 13.8 nM against MET kinase, compound 17e showed an IC50 of 17.2 nM against AXL kinase, and compound 17i showed an IC50 of 31.8 nM against AXL kinase [1]. Crucially, these compounds demonstrated selectivity over other kinases, in contrast to the multi-targeted clinical agent cabozantinib, which showed no selectivity [1]. 5-Bromo-1-chloro-2,7-naphthyridine serves as a key synthetic intermediate for constructing analogous libraries due to its ability to introduce diverse aryl and amine substituents at the 5- and 1-positions [2].

Kinase Inhibition Cancer Therapeutics Structure-Activity Relationship

Antimicrobial Activity of 2,7-Naphthyridine Derivatives: Selectivity Against S. aureus with Microbiota-Sparing Potential

2,7-Naphthyridine derivatives have demonstrated selective antimicrobial activity against Staphylococcus aureus, including biofilm eradication, while sparing beneficial commensal microbiota [1]. A 2025 study evaluated a series of 2,7-naphthyridine compounds and found selective activity exclusively against S. aureus. The most active compound, 10j, exhibited a minimum inhibitory concentration (MIC) of 8 mg/L, while compound 10f showed an MIC of 31 mg/L, which was approximately 100-fold more potent than the majority of the synthesized library [1]. Both compounds displayed low cytotoxicity in vitro and no signs of systemic toxicity in vivo (Galleria mellonella model) [1]. Molecular dynamics simulations supported stable binding to a gyrase-DNA complex, with 10j showing a ~4-fold lower MIC versus 10f, consistent with more favorable MM/GBSA energetics [1]. 5-Bromo-1-chloro-2,7-naphthyridine can serve as a versatile intermediate for synthesizing novel analogs with optimized antimicrobial properties [2].

Antimicrobial Resistance Biofilm Eradication Selective Targeting

High-Value Application Scenarios for 5-Bromo-1-chloro-2,7-naphthyridine in Drug Discovery and Chemical Biology


Parallel Synthesis of 2,7-Naphthyridine-Based Kinase Inhibitor Libraries

5-Bromo-1-chloro-2,7-naphthyridine is ideally suited for use as a core scaffold in automated parallel synthesis platforms. Its orthogonal dihalogenation enables sequential Suzuki-Miyaura and Buchwald-Hartwig couplings to rapidly generate diverse, regioisomerically pure libraries of 2,7-naphthyridine derivatives [1]. This application is directly supported by the demonstrated potency and selectivity of 2,7-naphthyridinone-derived MET and AXL kinase inhibitors (e.g., IC50 values of 13.8-31.8 nM) [2] and the broad kinase inhibition profile of the 2,7-naphthyridine class as described in US Patent 8,546,370 [3].

Development of Targeted Anti-Staphylococcal Agents with Microbiota-Sparing Profiles

Researchers focused on addressing antimicrobial resistance, particularly against S. aureus biofilms, can utilize this scaffold to synthesize and evaluate new analogs. The demonstrated selective activity of 2,7-naphthyridine derivatives against S. aureus (MIC = 8-31 mg/L) with low in vivo toxicity [1] provides a strong rationale for using 5-Bromo-1-chloro-2,7-naphthyridine as a starting point for lead optimization campaigns aimed at developing narrow-spectrum antibiotics.

Synthesis of PDE5 Inhibitor Analogs for Cardiovascular and Urological Research

The 2,7-naphthyridine core has been validated as a potent and highly specific PDE5 inhibitor scaffold, with compound 4c (T-0156) demonstrating an IC50 of 0.23 nM and >100,000-fold selectivity over PDE1-4 [1]. This compound also exhibited superior relaxant effects on isolated rabbit corpus cavernosum (EC30 = 5.0 nM) compared to Sildenafil (EC30 = 8.7 nM) [1]. 5-Bromo-1-chloro-2,7-naphthyridine can be employed to synthesize novel analogs, exploring structure-activity relationships around the naphthyridine core to potentially identify next-generation PDE5 inhibitors.

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